Merimepodib is an inosine monophosphate dehydrogenase (IMPDH) inhibitor with activity against hepatitis C virus (HCV). IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, and treatment with merimepodib reduces the intracellular guanine nucleotide levels that are required for RNA and DNA synthesis, resulting in antiproliferative and antiviral effect.
Merimepodib
CAS No.: 198821-22-6
Cat. No.: VC0535009
Molecular Formula: C23H24N4O6
Molecular Weight: 452.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 198821-22-6 |
---|---|
Molecular Formula | C23H24N4O6 |
Molecular Weight | 452.5 g/mol |
IUPAC Name | [(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate |
Standard InChI | InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1 |
Standard InChI Key | JBPUGFODGPKTDW-SFHVURJKSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4 |
SMILES | COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 |
Canonical SMILES | COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 |
Appearance | white solid powder |
Merimepodib, also known as VX-497, is a small molecule drug that functions as a noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, merimepodib reduces intracellular guanosine triphosphate (GTP) levels, thereby exerting antiproliferative and antiviral effects .
Mechanism of Action
Merimepodib's mechanism of action involves the inhibition of IMPDH, an enzyme critical for the synthesis of guanine nucleotides. This inhibition leads to a decrease in intracellular GTP levels, which are necessary for DNA and RNA synthesis. Consequently, merimepodib exhibits antiviral and antiproliferative effects, making it a potential treatment for viral infections like hepatitis C virus (HCV) .
Clinical Trials and Research Findings
Merimepodib has been investigated in several clinical trials for its efficacy in treating HCV, particularly in combination with pegylated interferon and ribavirin.
-
Phase II Study (2003): This study involved 31 patients with HCV who were non-responsive to previous interferon and ribavirin therapy. Merimepodib was well-tolerated and demonstrated a statistically significant antiviral effect when combined with pegylated interferon and ribavirin .
-
Phase IIb Study (2009): A randomized, double-blind study evaluated merimepodib in combination with pegylated interferon alfa 2a and ribavirin in patients with genotype 1 HCV who were non-responders to prior therapy. The study found similar sustained virological response rates among treatment groups, suggesting that while merimepodib was safe and well-tolerated, its efficacy in this context was limited .
Safety and Tolerability
Merimepodib has been generally well-tolerated in clinical trials. The adverse event profiles in studies combining merimepodib with pegylated interferon and ribavirin were similar to those of pegylated interferon and ribavirin alone, indicating that merimepodib did not significantly exacerbate known side effects of these treatments .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume